molecular formula C15H21NO3 B14025351 tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B14025351
M. Wt: 263.33 g/mol
InChI Key: LFPXSDQLGVEGOR-UHFFFAOYSA-N
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Description

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique combination of a furan ring and a spirocyclic azaspiroheptane core, which imparts distinct chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis, due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing both furan and azaspiroheptane moieties. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rates and improve the selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The azaspiroheptane core can be reduced to form different nitrogen-containing compounds.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azaspiroheptane core can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and azaspiroheptane core can interact with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Uniqueness

tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the furan ring, which imparts additional reactivity and potential biological activity compared to other spirocyclic compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 3-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-15(7-5-8-15)12(16)11-6-4-9-18-11/h4,6,9,12H,5,7-8,10H2,1-3H3

InChI Key

LFPXSDQLGVEGOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C3=CC=CO3)CCC2

Origin of Product

United States

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